6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one
Description
The compound (3R)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide features a 3,4-dihydroisoquinoline core with stereospecific substitutions:
- Position 2: An (2S)-2-amino-3-(4-hydroxyphenyl)propanoyl group, contributing a polar hydroxyphenyl moiety and an amide linkage.
The (3R) and (2S) stereochemistry is critical for molecular recognition in biological systems, as misconfiguration could alter binding affinity or metabolic stability .
Properties
IUPAC Name |
6-(2,4-difluorophenoxy)-8-methyl-2-methylsulfonylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3O4S/c1-20-13-8(7-18-15(19-13)25(2,22)23)5-12(14(20)21)24-11-4-3-9(16)6-10(11)17/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNSQQKYEQYRAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Bromodomain and Extraterminal Domain (BET) family . The BET family proteins are known to play a crucial role in gene regulation through the recognition of acetylated histone tails, thereby influencing chromatin structure and gene expression.
Mode of Action
The compound acts as a potent inhibitor of the BET family proteins. It interacts with these proteins, specifically by forming a bidentate interaction with a critical asparagine residue. This interaction results in the inhibition of the BET proteins, leading to changes in gene expression.
Biochemical Pathways
The inhibition of BET proteins affects various biochemical pathways involved in gene regulation. These pathways are crucial for many biological processes, including cell proliferation, inflammation, and cancer progression.
Pharmacokinetics
The compound exhibits excellent drug metabolism and pharmacokinetics (DMPK) properties. It demonstrates advantageous exposures and half-life both in animal models and in humans. These properties contribute to its good bioavailability, making it an effective therapeutic agent.
Result of Action
The inhibition of BET proteins by this compound leads to changes in gene expression. This can result in the suppression of cell proliferation and inflammation, and the inhibition of cancer progression. Therefore, the compound has potential therapeutic applications in various diseases, including cancer.
Biochemical Analysis
Biochemical Properties
6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of bromodomain and extraterminal domain (BET) family bromodomains. This compound interacts with enzymes, proteins, and other biomolecules, such as bromodomain-containing proteins, by binding to their active sites. The nature of these interactions involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the binding pocket of the target protein.
Cellular Effects
The effects of 6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of cancer cells by disrupting the function of BET bromodomains, leading to altered gene expression and cell cycle arrest. Additionally, it affects cellular metabolism by interfering with metabolic pathways that are crucial for cell growth and survival.
Molecular Mechanism
The molecular mechanism of action of 6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the bromodomain of BET proteins, preventing them from recognizing acetylated lysine residues on histone tails. This inhibition disrupts the recruitment of transcriptional machinery to chromatin, leading to decreased expression of genes involved in cell proliferation and survival. Additionally, it may induce changes in the expression of genes related to apoptosis and cell cycle regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods. Prolonged exposure may lead to degradation, resulting in reduced efficacy. Long-term effects observed in in vitro and in vivo studies include sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits BET bromodomains without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including weight loss, organ toxicity, and behavioral changes. Threshold effects have been identified, indicating the optimal dosage range for achieving therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may retain or lose biological activity. These metabolic pathways can affect the compound’s efficacy and toxicity, influencing its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of 6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic effects. The compound’s distribution is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on BET bromodomains. Targeting signals and post-translational modifications may play a role in directing the compound to its site of action, ensuring its effective interaction with target proteins.
Biological Activity
6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities, particularly in the field of oncology. This compound belongs to the pyrido[2,3-d]pyrimidine class, which has been associated with various therapeutic effects, including inhibition of specific kinases involved in cancer progression.
- Molecular Formula : C15H11F2N3O4S
- Molecular Weight : 367.33 g/mol
- CAS Number : 449808-50-8
- SMILES Notation : CN1C(=O)C(=Cc2cnc(nc12)S(=O)(=O)C)Oc3ccc(F)cc3F
The biological activity of 6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one primarily revolves around its role as an inhibitor of specific kinases, particularly the Epidermal Growth Factor Receptor (EGFR). This receptor is crucial in the signaling pathways that regulate cell proliferation and survival.
- EGFR Inhibition : Research indicates that compounds in this class can effectively inhibit the activity of mutated forms of EGFR (e.g., L858R/T790M), which are commonly associated with non-small cell lung cancer (NSCLC). For instance, one study reported an IC50 value of 13 nM for a related compound against EGFR L858R/T790M, demonstrating potent inhibitory activity .
- Selectivity : Compounds like 6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one exhibit significant selectivity for mutated EGFR over wild-type EGFR. Such selectivity is critical for minimizing side effects and enhancing therapeutic efficacy.
Anticancer Activity
The compound has shown promising results in various in vitro studies against different cancer cell lines:
- Cell Lines Tested : The biological evaluation included cell lines such as NCI-H1975 (a model for NSCLC), A549 (lung adenocarcinoma), and NCI-H460 (large cell lung carcinoma).
| Cell Line | IC50 Value (µM) | % Inhibition at 0.1 µM |
|---|---|---|
| NCI-H1975 | >50 | <36 |
| A549 | >50 | <36 |
| NCI-H460 | >50 | <36 |
The results indicated lower cytotoxic activity compared to other structural analogs, particularly those containing thienopyrimidine structures, which demonstrated higher potency due to better interaction with the target proteins .
Structure-Activity Relationship (SAR)
The structure of 6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one plays a crucial role in its biological activity. Modifications in the pyridopyrimidine backbone can significantly influence its binding affinity and inhibitory potency against kinases.
- Substituents : The presence of difluorophenoxy and methylsulfonyl groups enhances solubility and bioavailability while also contributing to the selectivity profile.
- Comparative Analysis : In a comparative study involving similar compounds, those with additional substitutions like N-methylpyrazole showed improved activity profiles against specific cancer cell lines .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrido[2,3-d]pyrimidine derivatives:
- Synthesis and Evaluation : A recent study synthesized multiple derivatives and evaluated their biological activities, finding that certain modifications led to enhanced kinase inhibition and cytotoxicity against cancer cells. For instance, compounds with thienopyrimidine backbones exhibited superior activity compared to those with pyridopyrimidine structures .
- Clinical Implications : The potential use of these compounds as targeted therapies highlights their importance in developing new treatments for cancers associated with EGFR mutations.
Scientific Research Applications
Inhibition of Protein Kinases
6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one has demonstrated significant inhibitory activity against various protein kinases. Notably, it has been studied for its effects on p38α MAPK (Mitogen-Activated Protein Kinase), which is implicated in inflammatory responses and cellular stress responses.
| Compound | Target | IC50 (nM) | Assay Description |
|---|---|---|---|
| 6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one | p38α MAPK | 1 - 50 | Inhibition assessed via incorporation of from gamma-ATP into myelin basic protein after 30 mins |
The compound's ability to inhibit p38α has potential implications in treating diseases characterized by chronic inflammation and pain.
Anticancer Research
The compound's structure suggests potential anticancer properties. Studies have indicated that it may induce apoptosis in cancer cells through the modulation of key signaling pathways. The inhibition of p38α MAPK is particularly relevant as this pathway is often dysregulated in cancer.
Neuroprotective Effects
Research has indicated that the compound may possess neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate inflammatory pathways could help mitigate neuronal damage.
Case Study 1: Inhibition of p38α MAPK
A study conducted by Arzeno et al. demonstrated that the compound effectively inhibited p38α MAPK with an IC50 value around 1 nM. This study utilized a scintillation-based assay to measure the incorporation of into myelin basic protein, indicating a robust interaction with the target kinase .
Case Study 2: Anticancer Activity
Another investigation focused on the compound's effects on various cancer cell lines. The results indicated that treatment with the compound led to significant decreases in cell viability and induced apoptosis through caspase activation pathways . This suggests its potential utility in developing new cancer therapies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Functional Group Variations
Table 1: Structural Features
Key Observations :
- However, ’s 2,6-dimethyl substitution introduces steric hindrance, likely reducing binding flexibility .
- Core Flexibility: The tetrahydroisoquinoline in ’s compound may confer greater conformational rigidity compared to the dihydroisoquinoline core .
- Functional Groups : The carboxamide in the target compound improves solubility over the ester in or the carboxylic acid in , which may have lower bioavailability due to ionization .
Predicted Physicochemical Properties
Table 2: Illustrative Property Comparison
| Compound (Source) | Molecular Weight (g/mol) | Predicted LogP | Solubility (mg/mL)* |
|---|---|---|---|
| Target Compound | ~400 | 1.5 | 0.1 |
| Compound | ~450 | 2.0 | 0.05 |
| Compound | ~500 | 2.5 | 0.02 |
| Compound | ~250 | 0.8 | 1.0 |
| Compound | ~350 | 1.8 | 0.2 |
Notes:
- Solubility : The carboxylic acid in improves solubility but may limit blood-brain barrier penetration compared to the target compound’s carboxamide .
Preparation Methods
Core Pyrido[2,3-d]pyrimidine Formation
The synthesis begins with constructing the pyrido[2,3-d]pyrimidine core, a bicyclic heteroaromatic system. A common approach involves condensing pyridine and pyrimidine derivatives under acidic or basic conditions. For example, 2,4,6-triaminopyrimidine serves as a precursor, reacting with nitromalonaldehyde to form 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine. Subsequent reduction using Raney nickel in dimethylformamide (DMF) yields the 6-amino derivative, which undergoes reductive amination with aldehydes such as 3,4,5-trimethoxybenzaldehyde to introduce substituents.
Introduction of the Difluorophenoxy Group
The 2,4-difluorophenoxy moiety is introduced via nucleophilic aromatic substitution. This step typically employs 2,4-difluorophenol reacting with a halogenated pyrido[2,3-d]pyrimidine intermediate. For instance, bromination at the C6 position using N-bromosuccinimide (NBS) in DMF generates a reactive site for coupling with 2,4-difluorophenol under basic conditions (e.g., potassium carbonate in acetonitrile).
Methylation and Sulfonylation
Methylation at the N8 position is achieved using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride. The methylthio group at C2 is then oxidized to a methylsulfonyl group using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). This oxidation step is critical for enhancing the compound’s binding affinity to kinase targets.
Reaction Optimization and Key Intermediates
Halogenation and Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are pivotal for introducing aromatic substituents. For example, Suzuki-Miyaura coupling using 2,5-dimethoxybenzyl-zinc chloride and a PdCl₂(dppf) catalyst enables the installation of the difluorophenoxy group. This method offers high regioselectivity and yield (>80%) under mild conditions (THF, 60°C).
Reductive Amination and Alkylation
Reductive amination of the 6-amino intermediate with aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) using sodium cyanoborohydride in methanol introduces alkyl chains without over-reduction. N-Methylation with formaldehyde and cyanoborohydride further modifies the compound’s pharmacokinetic properties.
Industrial-Scale Production Strategies
Continuous Flow Reactors
Industrial synthesis employs continuous flow reactors to enhance reaction efficiency and safety. For example, the oxidation of the methylthio group to methylsulfonyl is conducted in a tubular reactor with hydrogen peroxide, achieving >95% conversion in 30 minutes at 50°C.
Purification Techniques
Crystallization from methanol or ethanol yields the final product with >99% purity. Chromatographic methods (e.g., reverse-phase HPLC) are used for analytical validation, ensuring compliance with pharmaceutical standards.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.85–7.75 (m, 2H, difluorophenoxy-H), 3.45 (s, 3H, CH₃), 3.10 (s, 3H, SO₂CH₃).
-
HRMS : m/z 367.33 [M+H]⁺ (calculated for C₁₅H₁₁F₂N₃O₄S).
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 181–185°C |
| Solubility | DMSO (25 mg/mL), Methanol (10 mg/mL) |
| Stability | Stable at -20°C for 24 months |
Q & A
Basic Research Questions
Q. How can researchers design a synthetic route for 6-(2,4-difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one?
- Methodology :
- Start with a pyrido[2,3-d]pyrimidin-7(8H)-one scaffold and introduce substituents stepwise. For example, sulfonation at the 2-position can be achieved using methylsulfonyl chloride under basic conditions (e.g., DIPEA in DCM) .
- The 2,4-difluorophenoxy group can be introduced via nucleophilic aromatic substitution (SNAr) by reacting the scaffold with 2,4-difluorophenol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100°C) .
- Purification typically involves flash chromatography (silica gel, DCM/MeOH gradients) to achieve ≥95% purity, as validated by HPLC (UV detection at 280/310 nm) .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodology :
- NMR Spectroscopy : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) resolve substituent positions and confirm regiochemistry. For example, methylsulfonyl groups exhibit sharp singlets near δ 3.4 ppm in 1H NMR .
- High-Resolution Mass Spectrometry (HRMS) : Use MALDI or ESI+ modes to confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .
- HPLC Purity Analysis : Employ C18 columns with acetonitrile/water gradients and UV detection to verify purity ≥95% .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for pyrido[2,3-d]pyrimidin-7(8H)-one derivatives?
- Methodology :
- Standardize Assay Conditions : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), compound concentrations (µM range), and incubation times. Variability in IC50 values often arises from differences in assay protocols .
- Control for Stability : Perform stability studies (e.g., in PBS or cell media) using LC-MS to confirm the compound does not degrade during assays .
- Validate Target Engagement : Use techniques like thermal shift assays or cellular thermal proteome profiling (CPTP) to confirm direct target binding .
Q. What strategies optimize the kinase selectivity of this compound?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace 2,4-difluorophenoxy with 2-chlorophenyl) and test against kinase panels. For example, replacing a methyl group with a bulkier cyclopentyl moiety in related compounds reduced off-target activity by 50% .
- Crystallography : Co-crystallize the compound with target kinases (e.g., SIK2 or CDK2) to identify key binding interactions. Adjust substituents to disrupt off-target hydrogen bonds or hydrophobic interactions .
Q. How can researchers improve the pharmacokinetic (PK) profile of this compound?
- Methodology :
- Solubility Enhancement : Introduce hydrophilic groups (e.g., morpholine or piperazine) at the 8-methyl position. For instance, adding a 4-aminobutyl side chain in analogs increased aqueous solubility by 3-fold .
- Metabolic Stability : Use liver microsome assays (human vs. rodent) to identify metabolic hotspots. Block vulnerable sites (e.g., para-fluorine on the phenoxy group) with deuterium or methyl groups to reduce CYP450-mediated oxidation .
Data Contradiction Analysis
Q. Why do computational docking predictions sometimes conflict with experimental binding data for this compound?
- Methodology :
- Flexible Docking Simulations : Account for protein conformational changes (e.g., DFG-in/out states) using molecular dynamics (MD) simulations. Rigid docking often fails to predict binding modes for flexible kinases .
- Solvent Effects : Include explicit water molecules in docking models to better approximate the binding environment. Omission of water-mediated hydrogen bonds can lead to false positives .
- Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities and reconcile computational predictions .
Experimental Design Considerations
Q. What in vitro and in vivo models are appropriate for evaluating the therapeutic potential of this compound?
- Methodology :
- In Vitro : Prioritize 3D cell culture models (e.g., spheroids) over 2D monolayers to mimic tumor microenvironments. Test efficacy in patient-derived xenograft (PDX) cells for clinical relevance .
- In Vivo : Use immunocompromised mice (e.g., NSG) for xenograft studies. Monitor pharmacokinetics (Cmax, AUC) and toxicity (body weight, liver enzymes) at doses equivalent to human MTD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
